5-(4-chlorophenyl)-3,4-dihydro-2H-pyran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-3,4-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKWOKSTAGPCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279522 | |
| Record name | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467061-90-0 | |
| Record name | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467061-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dihydro 2h Pyrans and Their Aryl Derivatives
Cycloaddition Reactions
Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems like the dihydropyran ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.
The hetero-Diels-Alder reaction is a prominent method for synthesizing 3,4-dihydro-2H-pyran derivatives. psu.edu This reaction, often classified as a cycloaddition with inverse electron demand, typically involves the reaction of an electron-poor 1-oxa-1,3-butadiene system (an α,β-unsaturated carbonyl compound) with an electron-rich olefin (a dienophile). psu.edursc.org The reactivity in these reactions can be enhanced by introducing electron-withdrawing groups into the 1-oxa-1,3-butadiene system. psu.edu
One notable application involves the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone. rsc.orgnih.gov These reactions proceed with both regio- and diastereoselectivity, yielding 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans. rsc.orgnih.gov The major products are typically the cis-diastereoisomers. rsc.orgnih.gov Although a direct synthesis for a 5-aryl derivative via this specific route is not detailed, the synthesis of 4-aryl derivatives, including those with a chlorophenyl substituent, demonstrates the utility of this method for creating aryl-substituted dihydropyran rings.
Table 1: Hetero-Diels-Alder Cycloaddition of 3-Aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone
| 3-Aryl Substituent | Product Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Phenyl | 65% | 4:1 | rsc.org |
| 4-Methylphenyl | 50% | 3:1 | rsc.org |
| 4-Methoxyphenyl | 37% | 2:1 | rsc.org |
| 4-Chlorophenyl | 62% | 5:1 | rsc.org |
This interactive table summarizes the yields and diastereoselectivity of hetero-Diels-Alder reactions to form 4-aryl-3,4-dihydro-2H-pyran derivatives.
[4+2] and [3+3] Annulation Strategies
Annulation strategies provide another versatile entry into dihydropyran synthesis. In a formal [4+2] annulation, a four-atom component reacts with a two-atom component to form the six-membered ring. A recently developed example is the Brønsted acid-catalyzed reaction of difluoroenoxysilanes with α-cyano chalcones. acs.org This method provides access to gem-difluoro-3,4-dihydro-2H-pyrans in good to excellent yields and with high diastereoselectivity under mild conditions. acs.org
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various annulation reactions to produce dihydropyranones, which are closely related structures. mdpi.com These processes can be classified as [4+2] and [3+3] cycloadditions, utilizing a range of substrates and reaction conditions to create molecules with multiple stereocenters. mdpi.com For example, an NHC-catalyzed [3+3] annulation has been developed between α-bromoenals and β-tetralones to synthesize tricyclic dihydropyranones. mdpi.com While these examples often lead to dihydropyran-2-ones, they showcase the potential of annulation strategies in building the core dihydropyran skeleton. mdpi.comorganic-chemistry.org
Prins Cyclization Strategies
The Prins cyclization and its variants represent a cornerstone for the synthesis of substituted pyrans. nih.gov The reaction generally involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of the resulting carbocation by a nucleophile. nih.govresearchgate.net Modern variations of this reaction offer high levels of stereocontrol.
The alkynylsilane Prins cyclization is a highly stereoselective method for preparing dihydropyrans. beilstein-journals.org This strategy typically employs the reaction of a secondary homopropargylic alcohol, which has a trimethylsilyl (B98337) (TMS) group at the triple bond, with an aldehyde in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). nih.govbeilstein-journals.org The presence of the TMS group on the alkyne is crucial as it favors the Prins cyclization pathway and minimizes a competitive 2-oxonia- nih.govnih.gov-sigmatropic rearrangement. acs.orgnih.gov This methodology is highly stereoselective, affording the cis-2,6-dihydropyran as the exclusive isomer in many cases. acs.orgnih.gov The proposed mechanism proceeds through an oxocarbenium ion which evolves into a silicon-stabilized β-carbocation intermediate, leading to the dihydropyran product. acs.org
Table 2: Alkynylsilane Prins Cyclization Examples
| Homopropargylic Alcohol | Aldehyde | Catalyst | Yield | Reference |
| 5-(trimethylsilyl)pent-4-yn-2-ol | Benzaldehyde | FeCl₃ | 85% | acs.org |
| 5-(trimethylsilyl)pent-4-yn-2-ol | Isobutyraldehyde | FeCl₃ | 75% | acs.org |
| 3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol | Benzaldehyde | FeCl₃ | 80% | acs.org |
This interactive table provides examples of the alkynylsilane Prins cyclization for the synthesis of substituted dihydropyrans.
Silyl-Prins Cyclization
The silyl-Prins cyclization is a related and powerful variant that uses electron-rich alkenes like vinylsilanes or allylsilanes as the nucleophilic partner. researchgate.net The use of vinylsilyl alcohols, in particular, has proven to be an effective method for the preparation of dihydropyrans with an endocyclic double bond. rsc.org The reaction of a Z-vinylsilyl alcohol with an aldehyde, mediated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or indium(III) chloride (InCl₃), can produce cis-2,6-disubstituted dihydropyrans in good yields and with high stereocontrol. rsc.orgnih.gov The reaction is notable for its broad substrate scope and short reaction times. rsc.org The mechanism involves the formation of an oxocarbenium ion, which undergoes a 6-endo cyclization, with the silyl (B83357) group stabilizing the resulting carbocation intermediate. nih.gov
Table 3: Silyl-Prins Cyclization of Z-Vinylsilyl Alcohols with Aldehydes
| Vinylsilyl Alcohol | Aldehyde | Catalyst | Yield (cis-isomer) | Reference |
| (Z)-1-phenyl-4-(trimethylsilyl)pent-4-en-1-ol | p-Nitrobenzaldehyde | TMSOTf | 85% | rsc.org |
| (Z)-1-phenyl-4-(trimethylsilyl)pent-4-en-1-ol | Cyclohexanecarboxaldehyde | TMSOTf | 95% | rsc.org |
| (Z)-4-(trimethylsilyl)pent-4-en-2-ol | Phenylacetaldehyde | InCl₃ | Good | beilstein-journals.org |
This interactive table showcases the versatility of the silyl-Prins cyclization for synthesizing cis-2,6-disubstituted dihydropyrans.
Cyclopropylcarbinol Prins Cyclization
The Prins cyclization using cyclopropylcarbinols is another effective strategy. In this approach, a homoallylic cation is generated through the acid-catalyzed ring-opening of the cyclopropane (B1198618) ring in a substituted cyclopropylcarbinol. nih.govbeilstein-journals.org This reactive intermediate then engages with an aldehyde to deliver a substituted pyran via a Prins-type cyclization. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of 2,4,6-trisubstituted tetrahydropyrans with high stereoselectivity. nih.gov More recently, the use of terminal cyclopropylsilyl alcohols in this reaction has been shown to be a highly efficient route to 2,3,4,6-tetrasubstituted tetrahydropyrans, creating three new stereogenic centers in one step with excellent diastereoselectivity. nih.gov While many reported examples lead to saturated tetrahydropyran (B127337) rings, the underlying principle of generating a key carbocation intermediate from a cyclopropane precursor is a valuable tool in pyran synthesis. beilstein-journals.orgnih.gov
Catalytic Approaches
Catalytic methods offer efficient and selective pathways to the dihydropyran core, often under mild conditions and with high atom economy. These approaches are broadly categorized into organocatalysis, transition metal catalysis, and Lewis acid catalysis.
Organocatalysis (e.g., N-Heterocyclic Carbenes)
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds like 3,4-dihydropyran-2-ones. nih.gov These reactions often proceed through the formation of key intermediates such as the Breslow intermediate. nih.gov The versatility of NHC catalysis allows for cycloaddition reactions, such as [4+2] and [3+3] annulations, to construct the dihydropyran ring. nih.gov For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can be effectively catalyzed by NHCs to yield substituted dihydropyranones. nih.gov While a direct synthesis of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran using this method is not explicitly detailed in the reviewed literature, the general applicability of NHC catalysis to a wide range of substrates suggests its potential for this transformation. nih.govscispace.com The reaction would likely involve the use of an appropriate α,β-unsaturated aldehyde and a suitable reaction partner in the presence of a chiral or achiral NHC catalyst.
A general strategy for the organocatalytic enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes has been developed, leading to the formation of 3,4-dihydropyrans with excellent enantioselectivities. scispace.com This approach is based on the initial Michael addition of the dione (B5365651) to the aldehyde, followed by a subsequent cyclization. scispace.com The scope of this reaction has been demonstrated with a variety of aromatic and aliphatic aldehydes. scispace.com
| Catalyst Type | Reactants | Product Type | Key Features |
| N-Heterocyclic Carbene | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | 3,4-Dihydropyran-2-one | [4+2] and [3+3] cycloadditions. nih.gov |
| Chiral Secondary Amine | α,β-Unsaturated Aldehyde, 1,3-Cycloalkanedione | 3,4-Dihydropyran | Enantioselective Michael addition followed by cyclization. scispace.com |
Transition Metal Catalysis (e.g., Rh, Ru, Pd, Fe)
Transition metals are extensively used in the synthesis of heterocyclic compounds due to their diverse catalytic activities.
Rhodium (Rh) and Ruthenium (Ru) Catalysis: Ruthenium catalysts, particularly Grubbs' first and second-generation catalysts, are well-known for their application in olefin metathesis reactions. organic-chemistry.org An olefin metathesis followed by a double bond migration sequence of allyl ethers can lead to the formation of cyclic enol ethers, including 3,4-dihydro-2H-pyrans. organic-chemistry.org These ruthenium carbene complexes can be activated for double bond migration by the addition of a hydride source. organic-chemistry.org
Palladium (Pd) Catalysis: Palladium-catalyzed reactions are versatile for forming C-C and C-O bonds. Tuning the reactivity of arylpalladium intermediates allows for both 5-exo and 6-endo cyclizations of alkynols, providing a divergent route to oxygen-containing heterocycles like dihydropyrans. organic-chemistry.org
Iron (Fe) Catalysis: Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the synthesis of 3,4-dihydro-2H-pyrans from α-alkylated 1,3-dicarbonyls. This method offers a mild alternative to harsher, stoichiometric reagents.
| Metal Catalyst | Reaction Type | Reactant(s) | Product |
| Ruthenium | Olefin Metathesis/Double Bond Migration | Allyl ether | Cyclic enol ether |
| Palladium | Arylative Cyclization | Alkynol | Oxygen-containing heterocycle |
| Iron(III) Chloride | Cyclization | α-Alkylated 1,3-dicarbonyl | 3,4-Dihydro-2H-pyran |
Lewis Acid Catalysis (e.g., ZrCl₄@Arabic Gum, FeCl₃, Cu(II) complexes)
Lewis acids are effective catalysts for various organic transformations, including the synthesis of dihydropyrans.
Zirconium-based Catalysis: A heterogeneous and recyclable Lewis acid catalyst, zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum), has been successfully employed for the synthesis of dihydropyran derivatives. organic-chemistry.org This catalyst facilitates multi-component reactions under solvent-free conditions. organic-chemistry.org The reaction typically involves an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound, such as ethyl acetoacetate. organic-chemistry.org The use of 4-chlorobenzaldehyde (B46862) in this reaction would be a direct route to dihydropyran derivatives bearing a 4-chlorophenyl group.
Iron(III) Chloride (FeCl₃): As mentioned previously, FeCl₃ is a mild and efficient catalyst for synthesizing 3,4-dihydro-2H-pyrans.
Copper(II) Complexes: C₂-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins. organic-chemistry.org This reaction proceeds with high diastereo- and enantioselectivity to afford dihydropyran derivatives. organic-chemistry.org
| Catalyst | Reaction Type | Reactant(s) | Key Features |
| ZrCl₄@Arabic Gum | Multi-component reaction | Aldehyde, Malononitrile, 1,3-Dicarbonyl compound | Heterogeneous, recyclable, solvent-free. organic-chemistry.org |
| FeCl₃ | Cyclization | α-Alkylated 1,3-dicarbonyl | Mild reaction conditions. |
| Cu(II) complexes | Hetero-Diels-Alder | α,β-Unsaturated carbonyl, Electron-rich olefin | High diastereo- and enantioselectivity. organic-chemistry.org |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. MCRs are particularly well-suited for the synthesis of complex heterocyclic libraries.
A one-pot, three-component reaction has been developed for the synthesis of spiro-4H-pyran derivatives. nih.gov In one example, a product bearing a 2-(4-chlorophenyl) group on the pyran ring was synthesized, demonstrating the feasibility of incorporating this specific substituent through an MCR. nih.gov The reaction involved a pyridotriazine, malononitrile, and a pyrazolone (B3327878), and proceeded in refluxing ethanol (B145695) without a catalyst, affording the product in high yield. nih.gov
Another general approach involves the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. The use of 4-chlorobenzaldehyde as the aldehyde component in such a reaction is a plausible and direct strategy for the synthesis of this compound derivatives.
Ring Transformations and Rearrangements
Ring transformation reactions provide a powerful tool for the synthesis of new heterocyclic systems from existing ones. researchgate.net These reactions often involve nucleophilic attack leading to ring-opening of the initial heterocycle, followed by rearrangement and re-cyclization to form a new ring system. chim.it For instance, 5-formyl- or 5-acyl-3,4-dihydro-2H-pyrans can undergo reactions with various nucleophiles, which can lead to either the functionalization of the dihydropyran ring or its transformation into a different heterocyclic or carbocyclic structure. chim.it The susceptibility of the dihydropyran ring to nucleophilic attack makes these compounds valuable synthetic intermediates. chim.it While a specific example of forming this compound via a ring transformation was not found in the provided search results, the general principles of these reactions suggest their potential applicability.
Olefin Metathesis and Double Bond Migration
Olefin metathesis, catalyzed by transition metal complexes such as those of ruthenium, is a powerful C-C bond-forming reaction. organic-chemistry.org A sequence involving olefin metathesis followed by double bond migration is a known strategy for the synthesis of cyclic enol ethers, including 3,4-dihydro-2H-pyrans, from acyclic precursors like allyl ethers. organic-chemistry.org The ruthenium catalysts can be tuned to promote the double bond migration step. organic-chemistry.org Although a direct application of this method for the synthesis of this compound is not explicitly documented in the provided results, the generality of the method suggests its potential. The synthesis would likely start from an appropriately substituted allyl ether containing a 4-chlorophenyl group.
Electrophile-Induced Cyclizations
Electrophile-induced or electrophile-triggered cyclization represents a powerful strategy for the synthesis of various heterocycles, including substituted 3,4-dihydro-2H-pyrans. nih.govmit.edu This method involves the activation of a carbon-carbon multiple bond within a suitably positioned alcohol substrate by an electrophilic species, which initiates a ring-closing cascade. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide array of functional groups. nih.gov
A general approach involves the use of substrates such as pent-2-yne-1,5-diol derivatives, which can bear aryl groups. nih.gov The reaction is initiated by an electrophile (E⁺), such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). nih.gov The electrophile adds to the alkyne, forming a reactive intermediate (e.g., an iodonium (B1229267) ion), which is then intramolecularly trapped by the tethered hydroxyl group. This 6-endo-dig cyclization results in the formation of the dihydropyran ring, incorporating a part of the electrophile into the final structure, often as a vinylic halide or selenide. nih.gov
For instance, the cyclization of substituted propargylic aryl ethers using electrophiles like I₂ or ICl in nitromethane (B149229) has been shown to produce 3,4-disubstituted 2H-benzopyrans, a related class of dihydropyrans, in excellent yields. nih.gov Similarly, highly substituted dihalogenated dihydro-2H-pyrans can be prepared from acyclic diol precursors in yields of up to 99% using various iodine-based electrophiles. nih.gov The presence of trace amounts of water has been noted as essential for this type of electrophilic cyclization. nih.gov The resulting vinyl halides are particularly useful as they can be further functionalized through palladium-catalyzed cross-coupling reactions, offering a pathway to introduce additional diversity, such as a 4-chlorophenyl group. nih.gov
Stereoselective Synthesis Strategies
Controlling the three-dimensional arrangement of atoms is crucial in modern synthetic chemistry. For 3,4-dihydro-2H-pyrans, which can contain multiple stereocenters, both diastereoselective and enantioselective methods are vital for accessing specific, stereochemically pure isomers.
Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. Several robust methods have been developed for the diastereoselective construction of the 3,4-dihydro-2H-pyran ring.
One notable and highly efficient diastereoselective approach involves a cascade reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. nih.govnih.gov This method yields densely functionalized 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides with exceptional diastereoselectivity. semanticscholar.org The reaction proceeds through the formation of an intermediate bicyclo[3.2.1]octane derivative, which then rearranges to the final pyran product. nih.gov A key feature of this transformation is the ability to use a wide range of aldehydes, including aromatic aldehydes, which would allow for the introduction of a 4-chlorophenyl substituent at the C-2 position of the resulting pyran. X-ray diffraction analysis has confirmed the trans configuration of the substituents at the C-2 and C-4 positions of the pyran ring, highlighting the high degree of stereocontrol. beilstein-journals.orgsemanticscholar.org
The table below summarizes the synthesis of various 2-aryl-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, demonstrating the substrate scope with respect to the aldehyde component.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 65 |
| 2 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 69 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 68 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 67 |
| 5 | 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)-3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamide | 57 |
| Data sourced from Ievlev et al. (2016). The reaction involves various 4-oxoalkane-1,1,2,2-tetracarbonitriles reacting with the specified aldehyde. |
Other important diastereoselective methods include:
Hetero-Diels-Alder Reactions: Cycloadditions between electron-rich dienophiles, such as N-vinyl-2-oxazolidinone, and electron-deficient heterodienes like 3-aryl-2-benzoyl-2-propenenitriles proceed in a regio- and diastereoselective manner to yield 4-aryl-3,4-dihydro-2H-pyrans. rsc.org
Silyl-Prins Cyclization: The reaction of homoallylic alcohols containing a silyl group with aldehydes can lead to cis-2,6-disubstituted dihydropyran derivatives with high diastereoselectivity. mdpi.com
Enantioselective synthesis focuses on the preferential formation of a single enantiomer, a critical consideration for pharmaceutical applications. The development of enantioselective routes to 5-aryl-3,4-dihydro-2H-pyrans often relies on organocatalysis.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of dihydropyran derivatives. nih.gov These catalysts can activate substrates in a chiral environment to facilitate asymmetric cycloaddition reactions. For example, NHCs can catalyze [4+2] and [3+3] annulations to produce chiral 3,4-dihydropyran-2-ones, which are valuable precursors to other pyran systems. nih.gov The stereoelectronic properties of the NHC catalyst can be fine-tuned to achieve high yields and enantiomeric excesses. nih.gov
Another effective strategy involves the enantioselective synthesis of a chiral precursor that is subsequently cyclized. An example of this principle is seen in the synthesis of related seven-membered heterocycles, where an enantioselective organocatalytic 1,4-addition of an N-protected hydroxylamine (B1172632) to an α,β-unsaturated aldehyde creates a key chiral β-aminoaldehyde intermediate. nih.gov This chiral building block is then elaborated and cyclized. A similar approach could be envisioned for the synthesis of chiral 5-aryl-3,4-dihydro-2H-pyrans, where an asymmetric reaction establishes the key stereocenter in an acyclic precursor before the ring-forming step.
Reactivity and Chemical Transformations of 3,4 Dihydro 2h Pyrans
Reactions with Nucleophiles
The polarized nature of the double bond in 5-substituted 3,4-dihydro-2H-pyrans renders them susceptible to nucleophilic attack. These reactions can proceed via 1,2-addition to the carbonyl group (if present) or 1,4-conjugate addition to the enone system. chim.it The presence of two electrophilic centers can lead to selectivity challenges in reactions with nucleophiles. researchgate.net
C-Nucleophile Additions (e.g., Enolates, Organometallic Reagents)
Carbon nucleophiles, including enolates and organometallic reagents, readily react with 3,4-dihydro-2H-pyran derivatives.
Organometallic Reagents: The reaction of 3-halogeno-2H-1-benzopyran-2-ones with various organometallic compounds, such as Grignard reagents and organolithium compounds, results in the formation of 3,4-dihydrocoumarins. rsc.org The specific products and their ratios are influenced by the solvent and the nature of the organometallic reagent. rsc.org For instance, Grignard reagents can lead to 1,4-monoalkylation in tetrahydrofuran (B95107) (THF), while 1,2-dialkylation can occur in toluene. rsc.org
While simple alkenes are generally unreactive towards Grignard reagents, functionalized 3,4-dihydro-2H-pyrans can participate in such reactions. For example, 2-halotetrahydropyrans, which can be formed from the corresponding dihydropyran, react with Grignard reagents to yield 2-alkyltetrahydropyrans. sigmaaldrich.com
The reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with phenyl- and methylmagnesium bromides has been reported to yield acyclic products. chim.it In contrast, the reaction of the same compound with an excess of benzylmagnesium bromide in THF or a THF-diethyl ether mixture predominantly forms 1,4-addition products. chim.it The interaction of 3,4-dihydro-2H-pyran-5-carbaldehyde with organometallic reagents like trimethylsilyl-substituted bromine magnesium proceeds as a 1,2-addition to form secondary alcohols. chim.it
Table 1: Reactions of 3,4-Dihydro-2H-Pyran Derivatives with Organometallic Reagents
| Dihydropyran Derivative | Organometallic Reagent | Solvent | Major Product(s) | Reference |
| 3-Halogeno-2H-1-benzopyran-2-ones | Grignard Reagents | Tetrahydrofuran (THF) | 1,4-Monoalkylation products | rsc.org |
| 3-Halogeno-2H-1-benzopyran-2-ones | Grignard Reagents | Toluene | 1,2-Dialkylation products | rsc.org |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Phenylmagnesium bromide | Not specified | Acyclic products | chim.it |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Methylmagnesium bromide | Not specified | Acyclic products | chim.it |
| 5-Trifluoroacetyl-3,4-dihydro-2H-pyran | Benzylmagnesium bromide | THF or THF/Diethyl ether | 1,4-Addition products | chim.it |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | Trimethylsilyl-substituted bromine magnesium | Tetrahydrofuran (THF) | Secondary alcohols (1,2-addition) | chim.it |
N-Nucleophile Additions (e.g., Amines, Hydrazines)
Nitrogen nucleophiles, such as amines and hydrazines, also react with 3,4-dihydro-2H-pyran derivatives, often leading to ring-opening or the formation of new heterocyclic systems. rsc.orgclockss.org
Amines: The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) leads to the opening of the dihydropyran ring, forming 3-amino-2-(3-hydroxypropyl)acrolein. chim.it Similarly, condensation with glycine (B1666218) esters results in the formation of an enaminal, which can be further converted into a substituted pyrrole (B145914) in a one-pot reaction. chim.it A highly efficient method for synthesizing 1,2,3,4-tetrahydroquinoline (B108954) derivatives involves the domino reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by a cation-exchange resin in water. rsc.orgresearchgate.net
Hydrazines: Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with hydrazine (B178648) and its derivatives typically yield pyrazole (B372694) derivatives. chim.it Depending on the substituents, the formation of regioisomers is possible. chim.it For instance, 2H-pyran-2-ones react with hydrazine hydrate (B1144303), leading to ring transformation and the formation of pyridazine (B1198779) derivatives. clockss.org
Ring Opening and Rearrangement Pathways
The dihydropyran ring is susceptible to opening under various conditions, particularly in the presence of nucleophiles or under acidic catalysis. chim.itrsc.org The initial addition of a nucleophile can lead to an unstable adduct that subsequently undergoes recyclization with the opening of the dihydropyran ring. chim.it
For example, the reaction of 2-aryl-5-acetyl-3,4-dihydropyrans with indole, catalyzed by Mn(II) as a Lewis acid, results in ring opening and the formation of substituted acetylacetone (B45752) derivatives. chim.it Similarly, butyllithium (B86547) can promote the ring opening of chromanone derivatives via a retro-Michael reaction. researchgate.net
Electrophilic Additions and Substitutions (e.g., Halogenation)
The double bond in 3,4-dihydro-2H-pyran is reactive towards electrophiles. Halogenation is a common electrophilic addition reaction.
Halogenation: Chlorine and bromine add to the double bond of 3,4-dihydro-2H-pyran to produce the corresponding 2,3-dichloro- and 2,3-dibromotetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is particularly reactive, allowing for the synthesis of 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com The addition of tert-butyl hypohalites to 3,4-dihydro-2H-pyran and its derivatives in hydroxylic solvents has also been studied. acs.org
Oxidation and Reduction Reactions
The 3,4-dihydro-2H-pyran ring can undergo both oxidation and reduction reactions, leading to various functionalized products.
Oxidation: The oxidation of highly substituted 3,5-hexadien-1-ols with 3-iodoxybenzoic acid (IBX) in DMSO can lead to the formation of 2H-pyrans through an in-situ electrocyclization of the intermediate 1-oxatriene. nsf.gov
Reduction: The reduction of 2-methylquinoline (B7769805) derivatives can be achieved from 4-alkoxy-2-methyl-1,2,3,4-tetrahydroquinolines, which are synthesized from the reaction of anilines and vinyl ethers. researchgate.net
Functional Group Interconversions on the Pyran Ring and Substituents
Functional groups on the dihydropyran ring or its substituents can be interconverted to synthesize a variety of derivatives. For example, a domino reaction involving anilines and 3,4-dihydro-2H-pyran can be catalyzed by a cation-exchange resin in water to produce 1,2,3,4-tetrahydroquinoline derivatives. researchgate.net This demonstrates the conversion of the dihydropyran moiety into a new heterocyclic system.
Thermal Decomposition Studies
The thermal decomposition of 3,4-dihydro-2H-pyran and its derivatives has been a subject of interest, with studies dating back several decades. These investigations have primarily focused on understanding the reaction mechanisms and the influence of various substituents on the decomposition pathways and kinetics.
Early studies and subsequent computational analyses have established that the thermal decomposition of many 3,4-dihydro-2H-pyrans proceeds through a retro-Diels-Alder reaction. rsc.orgmdpi.com This pericyclic reaction typically involves the cleavage of the pyran ring to yield a conjugated diene and an aldehyde or ketone. For the parent 3,4-dihydro-2H-pyran, thermolysis yields acrolein and ethylene.
Computational studies on substituted 3,6-dihydro-2H-pyrans have shown that the decomposition is a concerted process that occurs via a six-membered cyclic transition state. usc.edu.coresearchgate.net The presence of substituent groups can significantly impact the activation energy of this process. For instance, a computational study on methyl-substituted 3,6-dihydro-2H-pyrans demonstrated that methyl groups at the 2, 4, and 6 positions lower the activation free energy for thermal decomposition. mdpi.com This effect is attributed to the stabilization of the transition state. mdpi.com
While no specific data exists for the thermal decomposition of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran , one might hypothesize its decomposition pathway based on the established principles for related structures. The retro-Diels-Alder reaction would be an anticipated pathway. The presence of the 4-chlorophenyl group at the 5-position would likely influence the reaction rate due to its electronic effects (inductive and resonance) and steric bulk, which could alter the stability of the transition state. However, without experimental or computational data for this specific molecule, any proposed mechanism or kinetic parameters remain speculative.
A summary of experimental activation energies for the thermal decomposition of various dihydropyran derivatives is presented in Table 1. This data highlights the influence of substituents on the thermal stability of the dihydropyran ring.
Table 1: Experimental Activation Energies for the Thermal Decomposition of Selected Dihydropyran Derivatives
| Compound | Temperature Range (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 3,4-dihydro-2H-pyran | 316–389 | 219.4 |
| 6-methyl-3,4-dihydro-2H-pyran | 330–370 | 214.2 |
| 2-methoxy-4-methyl-3,4-dihydro-2H-pyran (cis) | 287–345 | 196.0 |
| 2-methoxy-4-methyl-3,4-dihydro-2H-pyran (trans) | 287–345 | 201.5 |
| 2-ethoxy-3,4-dihydro-2H-pyran | 288–355 | 202.1 |
| 4-methyl-3,6-dihydro-2H-pyran | 311–361 | 209.5 |
| cis-2,6-dimethyl-3,6-dihydro-2H-pyran | 300–351 | 196.3 |
Data sourced from a computational study referencing experimental literature. researchgate.net
Polymerization Reactions
The polymerization of 3,4-dihydro-2H-pyran and its derivatives is another area of chemical exploration, primarily focusing on cationic polymerization mechanisms. The vinyl ether moiety within the dihydropyran ring is susceptible to attack by electrophiles, initiating a chain-growth polymerization process.
The cationic polymerization of 3,4-dihydro-2H-pyran can be initiated by various cationic initiators, such as protic acids or Lewis acids. This type of polymerization is sensitive to the solvent used, with the solvent's ability to stabilize the propagating cationic species influencing the reaction's reactivity. The resulting polymers contain tetrahydropyran (B127337) rings in the polymer backbone.
While there is a body of research on the polymerization of the parent 3,4-dihydro-2H-pyran and some of its derivatives, specific studies on the polymerization of This compound are not found in the surveyed literature. The presence of the 5-(4-chlorophenyl) group would be expected to significantly affect the polymerization behavior. The electronic properties of the substituent could influence the nucleophilicity of the double bond and the stability of the resulting carbocationic intermediate. The steric hindrance imposed by the aryl group could also play a crucial role in the polymerizability of the monomer and the stereochemistry of the resulting polymer chain.
Research has also been conducted on the copolymerization of 3,4-dihydro-2H-pyran with other monomers, such as maleic anhydride (B1165640) and vinyl acetate (B1210297), to produce copolymers with specific properties. For instance, the synthesis of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate) has been reported. researchgate.net
Given the lack of direct experimental evidence, the potential for This compound to undergo polymerization remains an open question. It is plausible that it could undergo cationic polymerization under appropriate conditions, but the specific characteristics of such a reaction and the properties of the resulting polymer would require dedicated investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dihydro-2H-pyran |
| Acrolein |
| Ethylene |
| 3,6-dihydro-2H-pyran |
| 6-methyl-3,4-dihydro-2H-pyran |
| 2-methoxy-4-methyl-3,4-dihydro-2H-pyran |
| 2-ethoxy-3,4-dihydro-2H-pyran |
| 4-methyl-3,6-dihydro-2H-pyran |
| cis-2,6-dimethyl-3,6-dihydro-2H-pyran |
| Maleic anhydride |
| Vinyl acetate |
Derivatization and Analogue Synthesis of Aryl Substituted Dihydropyrans
Synthesis of Analogues with Varied Aryl and Alkyl Substituents
The synthesis of analogues of 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran allows for systematic investigation of structure-activity relationships. This is typically achieved by modifying the substituents at various positions of the dihydropyran ring.
One prominent strategy involves the multicomponent reaction of aldehydes, an active methylene (B1212753) compound, and a suitable pyrazolone (B3327878) derivative. nih.gov For instance, the DABCO-catalyzed four-component reaction of an aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) is a classic approach to building substituted pyran rings. By substituting the starting aldehyde, a diverse library of aryl-substituted pyran analogues can be generated. A specific example is the three-component reaction between an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, which yields 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This highlights how the (4-chlorophenyl) moiety can be incorporated into a more complex, fused pyran system while also allowing for variation at other positions by changing the initial aldehyde. nih.gov
Another versatile method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. This approach facilitates the synthesis of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides with the potential to vary substituents at the 2-, 5-, and 6-positions of the pyran ring using different alkyl and aryl groups. nih.gov
Hetero-Diels-Alder reactions are also a cornerstone for synthesizing dihydropyran analogues. Cycloadditions of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone produce 4-aryl-3,4-dihydro-2H-pyrans. rsc.org While the aryl group in this specific example is at the C4 position, the principle of using different aryl-substituted dienophiles demonstrates a pathway to introduce varied aryl groups onto the dihydropyran scaffold.
The following table summarizes representative examples of synthetic routes used to generate aryl- and alkyl-substituted dihydropyran analogues.
| Reaction Type | Reactants | Key Features | Resulting Analogue Type |
| Three-Component Reaction | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO-catalyzed; builds a fused pyran system. nih.gov | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.gov |
| Acid-Catalyzed Condensation | 4-oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Allows variation at C2, C5, and C6 positions. nih.gov | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov |
| Hetero-Diels-Alder Reaction | 3-Aryl-2-benzoyl-2-propenenitriles, N-vinyl-2-oxazolidinone | Regio- and diastereoselective cycloaddition. rsc.org | 4-Aryl-3,4-dihydro-2H-pyrans. rsc.org |
Functionalization of the Dihydropyran Core Structure
Functionalization of the pre-formed dihydropyran ring is critical for creating derivatives with tailored properties. The electron-rich double bond and the oxygen atom within the 3,4-dihydro-2H-pyran ring dictate its reactivity, particularly when an electron-withdrawing group is present at the C5 position, as in 5-acyl or 5-formyl derivatives.
These 5-acyl-3,4-dihydro-2H-pyrans contain two primary electrophilic centers: the carbonyl carbon and the C6 position of the pyran ring. This duality allows for selective reactions with nucleophiles. chim.itresearchgate.net The choice between a 1,2-addition (attack at the carbonyl carbon) and a 1,4-conjugate addition (attack at C6) can be influenced by the nature of the nucleophile and the reaction conditions. chim.it
For example, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with organometallic reagents like Grignard reagents can lead to different outcomes. While phenyl- and methylmagnesium bromides can result in the formation of acyclic products, benzylmagnesium bromide can favor the 1,4-addition product. chim.it Similarly, the reaction of 5-formyl-3,4-dihydro-2H-pyrans with C-nucleophiles, such as the enolates of 1,3-dicarbonyl compounds, typically proceeds via a Michael addition. chim.it
The double bond of the dihydropyran ring can also be a site for functionalization. Halogens like chlorine and bromine can add across the double bond to yield 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com Furthermore, titanocene-catalyzed reductive domino reactions of specific precursors can produce 6-fluoro-3,4-dihydro-2H-pyrans through derivatization of the initial cross-coupling products. organic-chemistry.org
| Reagent/Reaction Type | Site of Functionalization | Description of Transformation | Product Type |
| Organometallic Reagents (e.g., Grignard) | C6 (1,4-addition) or Carbonyl C (1,2-addition) | Reaction with 5-acyl-dihydropyrans leads to addition products; outcome depends on reagent and conditions. chim.it | Alcohols or functionalized dihydropyrans. chim.it |
| C-Nucleophiles (e.g., Enolates) | C6 (Michael Addition) | Nucleophilic attack on the C6 position of 5-acyl-dihydropyrans. chim.it | Michael adducts. chim.it |
| Halogenation (Cl₂, Br₂) | C2-C3 Double Bond | Addition reaction across the double bond of the pyran ring. sigmaaldrich.com | 2,3-Dihalo-tetrahydropyrans. sigmaaldrich.com |
Synthesis of Fused and Annulated Dihydropyran Systems
Fusing the dihydropyran ring to other carbocyclic or heterocyclic systems creates rigid molecular architectures with distinct properties. Several synthetic strategies have been developed to construct these annulated structures.
A powerful method involves the reaction of 5-arylidene-1,3-dimethylbarbituric acids with a suitable dienophile, which affords 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones. rsc.org Similarly, multicomponent reactions are frequently employed to build fused pyran systems in a single step. The reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile directly yields pyrano[2,3-c]pyrazole derivatives. nih.gov This approach is notable for its efficiency and for incorporating the specific N-(4-chlorophenyl) substituent into the final fused product. nih.gov
Intramolecular cyclizations are also key for synthesizing fused pyrans. An efficient method for constructing a fused pyran ring involves an intramolecular Heck reaction from an O-allylated ether, followed by β-H elimination. espublisher.com More complex tetracyclic pyran rings can be synthesized via a similar intramolecular Heck reaction followed by a C–H bond activation from an O-methallylated ether. espublisher.com Another innovative approach uses a base-mediated annulation of bis-allenoates, which, depending on the conditions (aerobic vs. anaerobic), can yield different types of fused-pyran derivatives. rsc.org
| Synthetic Strategy | Starting Materials (Example) | Key Transformation | Fused System |
| Diels-Alder Reaction | 5-Arylidene-1,3-dimethylbarbituric acids, Dienophile | Cycloaddition reaction. rsc.org | Pyrano[2,3-d]pyrimidinediones. rsc.org |
| Three-Component Reaction | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO-catalyzed condensation and cyclization. nih.gov | Pyrano[2,3-c]pyrazoles. nih.gov |
| Intramolecular Heck Reaction | O-allylated bromoalcohols | Palladium-catalyzed cyclization and elimination. espublisher.com | Fused Dihydropyrans. espublisher.com |
| Base-Mediated Annulation | Bis-allenoates | Base-initiated cyclization and oxidation. rsc.org | Cyclohexane- or Cyclohexanone-fused pyrans. rsc.org |
Chiral Dihydropyran Analogues
The introduction of stereocenters into the dihydropyran framework is of significant interest for applications in medicinal chemistry and materials science. Asymmetric catalysis provides the most elegant routes to enantiomerically enriched dihydropyran analogues.
Organocatalysis has emerged as a powerful tool for this purpose. Chiral N,N'-dioxides have been successfully used to catalyze the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, yielding multifunctionalized chiral dihydropyrans with excellent enantioselectivities (up to 99% ee). acs.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts used in the enantioselective synthesis of dihydropyran-4-carbonitriles bearing all-carbon quaternary centers. rsc.org
Metal-based chiral catalysts are also highly effective. Iron(III)-based catalysts paired with a chelating chiral ligand have been shown to promote the inverse-electron-demand hetero-Diels–Alder (IEDHDA) reaction to produce enantioenriched bicyclic dihydropyrans. thieme-connect.com Similarly, C2-symmetric bis(oxazoline)-copper(II) complexes catalyze the asymmetric hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, providing access to chiral 3,4-dihydro-2H-pyrans with high diastereo- and enantioselectivity.
| Catalyst System | Reaction Type | Key Features | Product |
| Chiral N,N'-Dioxide | Asymmetric Cascade Michael/Hemiacetalization | Organocatalytic; high yields and enantioselectivities. acs.org | Multifunctionalized Chiral Dihydropyrans. acs.org |
| N-Heterocyclic Carbene (NHC) | Oxidative Annulation | Organocatalytic; creates all-carbon quaternary centers. rsc.org | Chiral Dihydropyran-4-carbonitriles. rsc.org |
| Fe(III)-Chiral Ligand Complex | Inverse-Electron-Demand Hetero-Diels-Alder | Metal-catalyzed; produces fused bicyclic systems. thieme-connect.com | Enantioenriched Bicyclic Dihydropyrans. thieme-connect.com |
Theoretical and Computational Studies on Dihydropyran Structures and Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is used to calculate molecular geometries, vibrational frequencies, and a wide range of properties that govern chemical reactivity. In the context of dihydropyran derivatives, DFT is instrumental in providing a detailed understanding of their chemical behavior.
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways. For dihydropyran systems, this can involve modeling their synthesis or their subsequent reactions. For instance, DFT has been used to explore the mechanism of the silyl-Prins cyclization to form dihydropyran derivatives, explaining the high stereoselectivity by analyzing the conformation of substituents in the transition state. mdpi.com
In the synthesis of substituted pyrans, DFT calculations combined with experimental studies have revealed detailed mechanistic insights into iodine-catalyzed processes under solvent-free conditions. organic-chemistry.org Similarly, understanding the reactivity of acyl-substituted dihydropyrans with nucleophiles is aided by DFT, which can predict whether a reaction will proceed via a 1,2-addition or a 1,4-addition (Michael adduct) pathway by comparing the energies of the respective transition states. chim.it For 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran, DFT could be used to model its formation, such as through a hetero-Diels-Alder reaction, by calculating the activation energies and determining the most favorable reaction pathway.
DFT is a powerful tool for predicting where a molecule is most likely to react. This is achieved by calculating global and local reactivity descriptors. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For related heterocyclic compounds containing a 4-chlorophenyl group, the negative potential is often concentrated around heteroatoms (like oxygen) and electron-withdrawing groups, while positive potential is found on phenyl rings and hydrogen atoms. researchgate.netresearchgate.net In this compound, the oxygen atom in the pyran ring and the double bond would be expected to be nucleophilic sites, while the carbon atoms attached to the electronegative chlorine and oxygen atoms would be electrophilic.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Fukui Functions: These functions provide a more quantitative measure of local reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
The table below summarizes key global reactivity descriptors that are typically calculated using DFT to predict the chemical behavior of a molecule like this compound. nih.gov
| Descriptor | Formula | Significance |
| HOMO Energy | EHOMO | Indicates electron-donating ability. Higher values suggest a better electron donor. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. |
| Energy Gap | ΔE = ELUMO - EHOMO | A measure of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
This table is interactive. You can sort and filter the data.
DFT calculations are highly effective for studying how different substituents influence a molecule's properties. researchgate.net In the case of this compound, the chlorine atom on the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivating group in electrophilic aromatic substitution.
Theoretical studies on related structures, such as substituted phenyl-pyrimidines, show that varying the substituent on the phenyl ring significantly affects the HOMO and LUMO energy levels, the energy gap, and the dipole moment. researchgate.net For example, introducing strong electron-donating groups (like -OCH₃ or -N(CH₃)₂) would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, strong electron-withdrawing groups (like -NO₂ or -CN) would lower the LUMO energy, making it a better electron acceptor. These changes directly impact the molecule's stability and reactivity profile. Similar analyses could be applied to substitutions at other positions on the dihydropyran ring itself.
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. DFT can model the interaction between a catalyst and a reactant, such as this compound, to understand this effect at a molecular level.
For instance, in the synthesis of dihydropyrans, Lewis or Brønsted acid catalysts are often used. organic-chemistry.orgsigmaaldrich.com DFT calculations can show how the catalyst interacts with the dihydropyran or its precursors. This interaction typically involves the formation of a complex which alters the electronic distribution of the substrate. Specifically, the catalyst can cause a significant change in the energy and localization of the Frontier Molecular Orbitals (HOMO and LUMO). This change in the FMOs can make a subsequent reaction step, such as an attack by a nucleophile, more energetically favorable, thereby explaining the catalytic effect.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations track the movements of atoms and molecules over time, providing insights into conformational changes, stability, and intermolecular interactions. nih.gov
For a compound like this compound, MD simulations can be used to understand its behavior in different environments, such as in an aqueous solution or when bound to a biological target like a protein. nih.gov In studies of related pyran derivatives, MD simulations have been used to investigate the stability of a ligand-protein complex. These simulations reveal how the compound interacts with amino acid residues in the binding site through hydrogen bonds and hydrophobic interactions, and whether these interactions are stable over the simulation time. nih.gov Such analyses are crucial for drug design, helping to predict the binding affinity and residence time of a potential drug candidate.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, primarily using DFT, provide precise values for various electronic properties that define the character of a molecule. For this compound, these calculations would quantify its electronic nature. Studies on analogous molecules like pyrazole (B372694) and furan (B31954) derivatives containing a 4-chlorophenyl group have used these methods extensively. researchgate.netdntb.gov.ua
Key electronic properties calculated include:
HOMO-LUMO Energies: As discussed, these are fundamental to predicting reactivity.
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. researchgate.net This helps in identifying atoms that are likely to be sites of nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. researchgate.net
The following table lists some of the key electronic properties that can be determined for this compound through quantum chemical calculations.
| Property | Description |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment | A measure of the separation of positive and negative charges, indicating molecular polarity. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical stability. |
| Atomic Charges | Estimated partial charge on each atom, indicating local electron density. |
This table is interactive. You can sort and filter the data.
Applications in Advanced Organic Synthesis
Role as Synthetic Intermediates and Building Blocks for Heterocycles
The dihydropyran skeleton is a versatile building block for the synthesis of a wide array of heterocyclic systems. Dihydropyrans substituted with an electron-withdrawing group at the 5-position, such as an acyl group, are particularly useful precursors. chim.it These compounds serve as masked equivalents of highly electrophilic β-ketoaldehydes, which are often unstable. chim.it Their reaction with various C- and N-nucleophiles provides access to more complex heterocyclic structures.
Research has shown that 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans can be used to synthesize a variety of heterocyclic systems. chim.it For instance, their reactions with 1,2-N,N-binucleophiles like hydrazine (B178648) and its derivatives typically lead to the formation of pyrazole (B372694) derivatives. chim.it Similarly, condensation with N-substituted pyrazole-5-amines in the presence of an acid catalyst can yield pyrazolo[3,4-b]pyridines. chim.it While direct synthetic examples for 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran are not extensively detailed, the established reactivity of this class of compounds highlights its potential as an intermediate. The 4-chlorophenyl substituent offers a site for further functionalization, for example, through cross-coupling reactions.
The utility of the chlorophenyl-substituted heterocyclic core is evident in the synthesis of other bioactive molecules. For example, derivatives of 5-(4-chlorophenyl)furan have been used to synthesize a range of isoxazoline, pyrazoline, and pyridine (B92270) derivatives. nih.gov Furthermore, the synthesis of dihydropyranopyran derivatives, such as ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate, demonstrates the use of a chlorophenyl-substituted pyran ring in constructing fused heterocyclic systems. nih.gov
Table 1: Examples of Heterocycles Synthesized from Dihydropyran Precursors
| Precursor Class | Nucleophile/Reagent | Resulting Heterocycle | Citation |
|---|---|---|---|
| 5-Acyl-3,4-dihydro-2H-pyrans | Hydrazines | Pyrazoles | chim.it |
| 3,4-Dihydro-2H-pyran-5-carbaldehyde | N-Substituted pyrazole-5-amines | Pyrazolo[3,4-b]pyridines | chim.it |
| 5-(4-chlorophenyl)furan derivatives | Hydrazine hydrate (B1144303) | Pyrazoline derivatives | nih.gov |
| 4-Hydroxy-6-methyl-2H-pyran-2-one & Ethyl cyanoacetate | 4-Chlorobenzaldehyde (B46862) | Dihydropyranopyran derivatives | nih.gov |
Precursors in the Synthesis of Complex Organic Molecules (e.g., C-Glycosides, Macrocyclic Antibiotics)
Dihydro- and tetrahydropyran (B127337) moieties are crucial structural fragments found in numerous natural products and biologically active compounds. nih.govbeilstein-journals.org Consequently, dihydropyrans have proven to be exceptionally useful as precursors in the synthesis of complex molecules, including C-glycosides and the cyclic components of macrocyclic antibiotics. nih.govbeilstein-journals.org The synthesis of C-glycosides, where the anomeric oxygen of a sugar is replaced by a carbon atom, often utilizes pyran-based intermediates. nih.govbeilstein-journals.org
Furthermore, the dihydropyran framework is a key component in the synthetic pathways toward certain macrocyclic antibiotics. nih.govbeilstein-journals.org The synthesis of these complex structures often involves the strategic construction and functionalization of the pyran ring. Research on related 5-acyl-3,4-dihydro-2H-pyrans has shown that the use of nickel(II) acetate (B1210297) can significantly enhance the yields of macrocycles, likely due to a template effect. chim.it Although specific examples detailing the use of this compound in these exact applications are limited, its structural similarity to known precursors suggests its potential utility in these advanced synthetic endeavors.
Protecting Group Chemistry for Various Functionalities
One of the most widespread applications of the dihydropyran ring system in organic synthesis is in the protection of functional groups, particularly alcohols. wikipedia.org The parent compound, 3,4-dihydro-2H-pyran (DHP), is a common and inexpensive reagent used to install the 2-tetrahydropyranyl (THP) protecting group. wikipedia.orgnih.gov
The protection reaction involves the acid-catalyzed addition of an alcohol to the enol ether double bond of DHP. sigmaaldrich.com This process forms a tetrahydropyranyl ether, which is an acetal. This THP ether is stable under a wide range of non-acidic conditions, including reactions with organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. nih.govsigmaaldrich.com This stability makes it an ideal protecting group during various synthetic transformations. nih.gov The protection can be readily removed under mild acidic conditions, such as with dilute aqueous acid, to regenerate the original alcohol. wikipedia.orgsigmaaldrich.com Besides alcohols, DHP has also been used to protect thiols, amines, and amides. sigmaaldrich.com
Table 2: Summary of Tetrahydropyranyl (THP) Protecting Group Chemistry
| Feature | Description | Citation |
|---|---|---|
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | wikipedia.org |
| Functional Group Protected | Primarily alcohols; also thiols, amines, amides | nih.govsigmaaldrich.com |
| Protection Conditions | Acid catalyst (e.g., p-toluenesulfonic acid) | sigmaaldrich.com |
| Resulting Structure | 2-Tetrahydropyranyl (THP) ether | wikipedia.org |
| Stability | Stable to most basic, nucleophilic, and organometallic reagents | nih.gov |
| Deprotection Conditions | Mild aqueous acid | wikipedia.orgsigmaaldrich.com |
Applications in Material Science (e.g., Polymer Stabilization)
The reactivity of the dihydropyran ring also lends itself to applications in material science and polymer chemistry. Dihydropyran can undergo polymerization with itself or be copolymerized with other unsaturated monomers. sigmaaldrich.com A notable application is in the stabilization of polymers. For example, poly(oxymethylene) polymers, which can be susceptible to degradation in basic media, have been stabilized by blocking their terminal hydroxyl groups with dihydropyran. sigmaaldrich.com This reaction caps (B75204) the polymer chain ends, preventing unzipping or degradation initiated at the hydroxyl terminus. While this application is documented for the parent 3,4-dihydro-2H-pyran, the principle could be extended to substituted derivatives for creating functional polymers. For instance, the synthesis of a terpolymer, poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), has been reported, indicating the utility of the dihydropyran monomer in creating complex polymer architectures. researchgate.net
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing dihydropyran rings is a primary focus of ongoing research. nih.gov A significant challenge lies in creating protocols that are not only efficient in terms of yield and reaction time but also environmentally benign. nih.gov The use of recyclable catalysts, such as novel Ta-metal organic frameworks (Ta-MOFs), has shown promise in the synthesis of 1,4-dihydropyran derivatives. nih.gov These nanocatalysts offer high recyclability, shorter reaction times, and higher efficiency. nih.gov
One-pot multicomponent reactions (MCRs) are increasingly recognized as a powerful tool for the synthesis of dihydropyrans, aligning with the principles of green chemistry. rsc.org These reactions, which involve combining three or more reactants in a single vessel, are efficient and environmentally friendly. rsc.org Research is also exploring the use of organocatalysts, which are non-toxic, stable, and low-cost alternatives to metal-based catalysts. rsc.org For instance, a method using both the anode and cathode reactions with oxygen as a reagent and iodide as a catalyst has been developed for synthesizing dihydrofurans, a related class of compounds. koreabiomed.com This electrochemical approach is both green and economical. koreabiomed.com
Future work will likely focus on expanding the scope of MCRs and developing novel, highly efficient, and reusable catalysts to produce a wider array of dihydropyran derivatives under mild and sustainable conditions. nih.govnih.gov
Exploration of Untapped Reactivity Patterns
The dihydropyran ring system, with its embedded functionalities, offers a rich landscape for exploring novel chemical transformations. Carbonyl-substituted dihydropyrans, for example, are valuable building blocks due to the susceptibility of the dihydropyran ring to nucleophilic attack. researchgate.net The presence of multiple electrophilic centers in these molecules presents a challenge in controlling the selectivity of reactions with nucleophiles. researchgate.net
Research into the reactivity of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans has revealed their potential in synthesizing a variety of heterocyclic and carbocyclic compounds. researchgate.net However, the reactivity of these compounds can be complex; for instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with Grignard reagents can lead to the formation of acyclic products. chim.it
A key area for future investigation is the controlled manipulation of the dihydropyran ring's reactivity to achieve specific and predictable outcomes. This includes exploring reactions with a wider range of nucleophiles and electrophiles to unlock new synthetic pathways. researchgate.net The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridines in cycloaddition reactions highlights the potential for discovering new reaction modes within this class of compounds. beilstein-journals.org Further studies into the dearomatization of pyridines to form alkylidene dihydropyridines could also reveal tunable reactivity based on the reagents used. rsc.org
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like dihydropyrans. compchem.nlnih.gov Advanced computational modeling can provide deep insights into reaction mechanisms, transition state structures, and the factors influencing reactivity and stability. nih.govmdpi.com
Density Functional Theory (DFT) is a powerful method for studying the thermal decomposition of dihydropyran derivatives, allowing for the calculation of activation parameters and providing a deeper understanding of the effect of substituents on reaction pathways. mdpi.com For instance, DFT calculations have shown that the addition of methyl groups to 3,6-dihydro-2H-pyran can favor its thermal decomposition. mdpi.com
Molecular dynamics (MD) simulations are another crucial tool, particularly for studying the interactions of dihydropyran derivatives with biological targets. nih.gov MD simulations can evaluate the stability of ligand-protein complexes and provide insights into the dynamic behavior of these systems. nih.gov
Future research will likely see an increased integration of machine learning approaches to predict chemical reactivity and properties from molecular structure. nih.gov These data-driven models, trained on large datasets of experimental and computational data, have the potential to accelerate the discovery of new reactions and the design of molecules with desired properties. nih.govchemrxiv.org However, challenges remain in developing models that can accurately predict the reactivity of diverse classes of reactions, including first-order decomposition and diffusion-controlled reactions. nih.gov
Integration of Green Chemistry Principles in Dihydropyran Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for dihydropyrans. mdpi.com This involves a holistic approach that considers the environmental impact of the entire synthetic process, from the choice of starting materials to the solvents and catalysts used. mdpi.com
A major focus is the replacement of hazardous and volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, or even conducting reactions under solvent-free conditions. mdpi.comnih.govresearchgate.net Water, being non-toxic, non-flammable, and abundant, is an attractive solvent for green synthesis, although the poor solubility of many organic compounds in water remains a challenge. mdpi.com "On-water" protocols, where the reaction is performed in the presence of water without the need for a catalyst, have been successfully developed for the synthesis of Hantzsch dihydropyridines. nih.gov
The use of microwave irradiation and ultrasonication are also being explored as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. researchgate.net Furthermore, the development of heterogeneous and reusable catalysts is a cornerstone of green dihydropyran synthesis, as it simplifies product purification and minimizes waste. nih.gov
Future efforts will continue to push the boundaries of green chemistry in this area, with a focus on developing fully sustainable and atom-economical synthetic routes that minimize waste and energy consumption. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-chlorophenyl)-3,4-dihydro-2H-pyran, and what methodological considerations are critical for reproducibility?
- Answer : A widely used approach involves cyclization reactions of substituted esters or acetamides under acidic or basic conditions. For example, hydrolysis of methyl or ethyl esters (e.g., methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate) with sodium hydride and methyl halide yields intermediates that can be cyclized to the target compound . Acid-catalyzed cyclization in ethanol/HCl, followed by silica gel chromatography (eluent: ethyl acetate/petroleum ether), is another method, achieving ~69% yield . Key considerations include reaction time (e.g., 20 h reflux), solvent purity, and chromatographic separation efficiency.
Q. How is the structural integrity of this compound validated in synthetic products?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as R factor (<0.1), wR factor (<0.2), and data-to-parameter ratio (>12:1) ensure reliability . For example, studies on analogous dihydropyran derivatives report mean C–C bond lengths of 0.005–0.006 Å, confirming structural consistency . Complementary techniques like NMR (e.g., H/C) and mass spectrometry (e.g., EI-MS, molecular ion peak at m/z 84.12 for the core structure) are also critical .
Q. What safety protocols are essential for handling this compound derivatives?
- Answer : The compound’s dihydropyran core is flammable (flash point: ~20°C) and a skin/eye irritant. Safety measures include:
- Use of flame-resistant equipment and static discharge prevention .
- PPE (gloves, goggles) and fume hoods to avoid inhalation .
- Immediate ethanol/water rinsing for skin/eye contact .
Storage in cool, ventilated areas away from oxidizers is critical to prevent polymerization .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound derivatives when scaling up?
- Answer : Reaction scalability requires precise control of stoichiometry (e.g., NaH:ester ratio) and temperature. Pilot studies on analogous compounds show that microwave-assisted synthesis reduces reaction time by 50% while maintaining >90% purity . Solvent selection (e.g., ethanol vs. THF) also impacts yield; ethanol’s higher polarity improves cyclization efficiency . Process analytical technology (PAT), such as in-situ FTIR, can monitor intermediate formation in real time .
Q. What strategies resolve contradictions in crystallographic data for dihydropyran derivatives?
- Answer : Discrepancies in bond lengths or angles (e.g., C–C variations of ±0.002 Å) may arise from disorder in the crystal lattice. Strategies include:
- Re-measuring data at lower temperatures (e.g., 100 K vs. 295 K) to reduce thermal motion artifacts .
- Cross-validating with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
- Using Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
- Answer : The chlorophenyl group enhances lipophilicity, improving membrane permeability in cellular assays. In pesticidal studies (e.g., metconazole intermediates), the dihydropyran ring’s conformational flexibility allows binding to fungal cytochrome P450 enzymes . Computational docking (AutoDock Vina) reveals hydrogen bonding between the pyran oxygen and enzyme active sites (binding affinity: −8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
